molecular formula C14H19FN2O2 B1427308 Tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate CAS No. 1225218-41-6

Tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B1427308
CAS No.: 1225218-41-6
M. Wt: 266.31 g/mol
InChI Key: ODJBRNQYRFKPBJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of fluorinated pyrrolidines This compound features a pyrrolidine ring substituted with a fluorine atom and a pyridine moiety, and it is protected with a tert-butyl carboxylate group

Synthetic Routes and Reaction Conditions:

  • Fluorination: The synthesis of this compound typically begins with the fluorination of a pyrrolidine derivative. This can be achieved using reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride).

  • Coupling Reaction: The fluorinated pyrrolidine is then coupled with a pyridine derivative. This step often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

  • Protection: The resulting compound is then protected with a tert-butyl carboxylate group using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid) to form epoxides or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the fluorine atom or other functional groups.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, with nucleophiles like Grignard reagents or organolithium compounds.

Common Reagents and Conditions:

  • Oxidation: m-CPBA, DMSO, room temperature.

  • Reduction: LiAlH4, ether, 0°C to room temperature.

  • Substitution: Grignard reagents, THF, -78°C to room temperature.

Major Products Formed:

  • Epoxides: from oxidation reactions.

  • Reduced derivatives: from reduction reactions.

  • Substituted pyrrolidines: from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals. Biology: Fluorinated compounds often exhibit unique biological activities, and this compound can be used to study biological systems or as a building block for bioactive molecules. Medicine: Industry: The compound can be used in the production of advanced materials, such as fluorinated polymers with enhanced properties.

Comparison with Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound is structurally similar but features a piperazine ring instead of a pyrrolidine ring.

  • Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl): This compound contains a trifluoromethyl group and a pyrrolopyridine core.

Uniqueness: Tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its combination of fluorine and pyrrolidine functionalities, which can impart distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of organic chemistry and beyond.

Biological Activity

Tert-butyl 3-fluoro-3-(pyridin-3-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its properties, biological effects, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H20FNO3
  • Molecular Weight : 273.32 g/mol
  • CAS Number : 1262410-84-3

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the pyridine ring suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have demonstrated moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 µg/mL .

Anticancer Potential

Research indicates that pyrrolidine derivatives can inhibit cancer cell proliferation. The compound's ability to modulate pathways involved in cell growth and apoptosis makes it a candidate for further investigation in cancer therapy. For example, studies on related compounds have shown significant inhibition of tumor growth in vitro and in vivo models .

Neuropharmacological Effects

The structural resemblance to known neurotransmitter modulators suggests that this compound may influence neurochemical pathways. Preliminary data indicate potential effects on serotonin and dopamine receptors, which could lead to applications in treating neuropsychiatric disorders .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of related pyrrolidine derivatives, revealing that certain modifications improved potency against resistant bacterial strains .
  • Cancer Cell Line Studies : In vitro tests on human cancer cell lines demonstrated that derivatives of this compound significantly reduced cell viability, suggesting a mechanism involving apoptosis induction .

Data Summary

Activity Type Target Organism/Cell Line Effect Reference
AntibacterialStaphylococcus aureusMIC = 250 µg/mL
AnticancerVarious cancer cell linesSignificant reduction in viability
NeuropharmacologicalSerotonin/Dopamine receptorsPotential modulation

Properties

IUPAC Name

tert-butyl 3-fluoro-3-pyridin-3-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-13(2,3)19-12(18)17-8-6-14(15,10-17)11-5-4-7-16-9-11/h4-5,7,9H,6,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJBRNQYRFKPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CN=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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